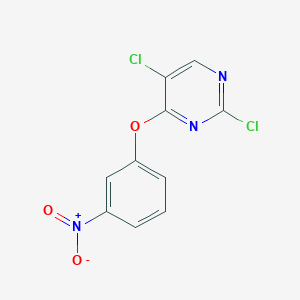

2,5-二氯-4-(3-硝基苯氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, also known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is an important intermediate of small molecule anticancer drugs . The molecular formula of this compound is C10H5Cl2N3O3 .

Synthesis Analysis

The synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine involves a rapid synthetic method. The target compound is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is confirmed by 1H NMR and MS spectrum . The molecular weight of this compound is 286.07 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine include cyclization, chlorination, and nucleophilic substitution .科学研究应用

抗癌中间体的合成

2,5-二氯-4-(3-硝基苯氧基)嘧啶是合成小分子抗癌药物的关键中间体。通过一系列涉及环化、氯化和亲核取代的化学反应,该化合物已被有效地用于开发有效的抗癌剂。合成方法的优化一直是研究的重点,旨在提高这些中间体的收率和纯度,从而提高抗癌药物生产的效率(Zhou et al., 2019); (Kou & Yang, 2022); (Zhang et al., 2019)。

抗病毒剂的开发

对在第 5 位用各种官能团(包括 2,5-二氯-4-(3-硝基苯氧基)嘧啶)取代的 2,4-二氨基-6-羟基嘧啶的研究,已在抗病毒剂的开发中显示出前景。这些化合物已针对其对一系列 DNA 病毒(如单纯疱疹病毒、巨细胞病毒和人类免疫缺陷病毒)的抑制活性进行了测试,其中一些衍生物表现出显着的抗逆转录病毒活性。这项研究突出了 2,5-二氯-4-(3-硝基苯氧基)嘧啶衍生物在治疗病毒感染中发挥作用的潜力(Hocková et al., 2003)。

抗菌应用

新型 5-芳基氨基取代的 4-(5-芳氧基呋喃-2-基)嘧啶的合成,结合了 2,5-二氯-4-(3-硝基苯氧基)嘧啶骨架,导致了具有高抗菌活性的化合物。这些化合物已针对各种病原菌菌株进行了测试,显示出对淋病感染特别强的活性。研究表明,利用 2,5-二氯-4-(3-硝基苯氧基)嘧啶衍生物的化学性质,为开发新的抗菌药物提供了一条有希望的途径(Verbitskiy et al., 2021)。

增强化学合成方法

除了在药物开发中的应用外,2,5-二氯-4-(3-硝基苯氧基)嘧啶在推进合成化学技术方面也发挥了重要作用。研究工作重点是改进合成途径以获得该化合物及其衍生物,旨在提高效率、产率和纯度。这些进步不仅对制药工业有贡献,还拓宽了可用于生产复杂有机化合物的化学合成方法的范围(Zhou et al., 2019)。

作用机制

Target of Action

The primary targets of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that this compound is an important intermediate of small molecule anticancer drugs . It is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .

Biochemical Pathways

Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely involved in pathways related to cell growth and proliferation .

Pharmacokinetics

Its physical properties such as melting point (164-165℃), boiling point (4324±400 °C), and density (1569±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely to have effects on cell growth and proliferation .

安全和危害

The safety data sheet for a similar compound, 2,4-Dichloropyrimidine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

未来方向

属性

IUPAC Name |

2,5-dichloro-4-(3-nitrophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGZIOXGXFJLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)

![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)

![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)